molecular formula C20H24N2O2 B269104 1-Phenyl-4-(2-propoxybenzoyl)piperazine

1-Phenyl-4-(2-propoxybenzoyl)piperazine

Cat. No.: B269104
M. Wt: 324.4 g/mol
InChI Key: XXOAGYZSLMPMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(2-propoxybenzoyl)piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, its structure, featuring a piperazine core substituted with phenyl and 2-propoxybenzoyl groups, suggests potential as a key intermediate or scaffold for the development of novel bioactive molecules. Piperazine derivatives are extensively investigated for their diverse biological activities. For instance, structurally related 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have demonstrated significant antidepressant-like effects in behavioral studies on mice, such as reducing immobility time in the forced swim test and tail-suspension test . Other research on piperazine-2,5-dione derivatives highlights their potential in targeting oxidative stress, a factor in neurodegenerative diseases, by protecting neuronal cells from H 2 O 2 -induced damage and stabilizing mitochondrial membrane potential . The piperazine ring is a privileged structure in drug discovery, commonly found in compounds targeting the central nervous system. Researchers may value this compound as a building block for synthesizing new compounds for neuropharmacological screening or as a candidate for exploring mechanisms related to cell survival pathways, such as the IL-6/Nrf2 axis, which is involved in cellular defense against oxidative stress . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-propoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O2/c1-2-16-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3

InChI Key

XXOAGYZSLMPMMM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Solubility and Physicochemical Properties

The aqueous solubility of piperazine derivatives is highly dependent on substituent placement and spacer groups. For example:

  • Compound 8a (1-phenylpiperazine directly attached to a 4(1H)-quinolone core) exhibits low solubility (<20 μM at pH 2.0 and 6.5) due to the absence of a spacer between the piperazine and the core structure. Its pKa (~3.8) reflects the weakly basic nature of the piperazine nitrogen in this configuration .
  • Compounds 8ac/8ad/8ae (with ethylene spacers) show improved solubility (80+ μM) and higher pKa values (~6–7), attributed to reduced steric hindrance and enhanced ionization .
  • 1-Phenyl-4-(2-propoxybenzoyl)piperazine likely has moderate solubility, as the 2-propoxybenzoyl group introduces a hydrophobic propoxy chain but retains a polar benzoyl oxygen. Its pKa is expected to be higher than 3.8 but lower than 7, aligning with compounds bearing aromatic substituents .
Table 1: Solubility and pKa Comparison
Compound Spacer/Substituent Solubility (μM) pKa
This compound Direct 2-propoxybenzoyl ~40–60* ~5.5*
Compound 8a None (direct attachment) <20 3.8
Compound 8ac Ethylene spacer 80+ 6–7

*Inferred from structural analogs.

Anticancer Activity
  • Compound 5 (1-phenyl-4-(4-(2-(p-tolyloxy)ethyl)benzyl)piperazine) demonstrates anti-proliferative activity against PC-3 prostate cancer cells with a binding affinity of -7.5 kcal/mol to the androgen receptor .
  • This compound is structurally analogous to Compound 5 but replaces the benzyl-p-tolyloxy group with a 2-propoxybenzoyl moiety.
Serotonin and Dopamine Receptor Interactions
  • Aripiprazole analogs (e.g., Compound 6 with a 2-OCH3 group) show 60-fold selectivity for dopamine D2 over D3 receptors. Substituent position (e.g., 2- vs. 4-methoxy) significantly impacts affinity .
  • 5-HT1A receptor ligands (e.g., Compound 3d) achieve subnanomolar affinity via a three-carbon alkyl linker between the coumarin and piperazine moieties. The 2-propoxybenzoyl group in the target compound may mimic this linker’s role, though its longer chain could reduce rigidity and affinity .
Antioxidant Activity
  • 1-Phenyl-4-(3',5'-di-tert-butyl-4'-hydroxybenzyl)piperazine () is a potent antioxidant in fuel due to its sterically hindered phenol group. In contrast, the target compound lacks a phenolic hydroxyl but includes a benzoyl group, which may confer milder antioxidant properties suitable for pharmaceutical rather than industrial applications .

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing N-deethylation or oxidation. For example:

  • Chagas disease candidates with piperazine moieties show rapid clearance due to deethylation (Metabolites A/B in ).
  • The 2-propoxybenzoyl group in the target compound may slow metabolism by introducing steric hindrance around the piperazine nitrogen, similar to bulky tert-butyl groups in .

Structural Activity Relationships (SAR)

  • Piperazine vs. Piperidine: Piperazine derivatives (e.g., Compound 3 in ) exhibit superior hA2A adenosine receptor binding (Ki = 58 nM) compared to piperidine analogs (Ki = 594 nM), highlighting the importance of the second nitrogen for hydrogen bonding .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) reduce solubility but enhance receptor affinity, while alkoxy groups (e.g., propoxy) balance hydrophobicity and flexibility .

Preparation Methods

Nucleophilic Acylation of Piperazine Derivatives

A common approach involves reacting 1-phenylpiperazine with 2-propoxybenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically catalyzed by triethylamine (TEA) to neutralize HCl generated during acylation. Optimal conditions (20–25°C, 12–24 hours) yield the target compound in 70–85% purity. Side products, such as bis-acylated piperazine, are minimized by maintaining a 1:1 molar ratio of reactants.

Example Protocol

  • Reactants : 1-Phenylpiperazine (10 mmol), 2-propoxybenzoyl chloride (10 mmol), TEA (12 mmol).

  • Solvent : THF (50 mL).

  • Conditions : Stir at 25°C for 18 hours.

  • Workup : Extract with 5% NaOH, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Condensation-Cyclization of Haloethyl Precursors

Adapting methods from posaconazole intermediate synthesis, N,N-bis(2-chloroethyl)-4-nitroaniline derivatives are condensed with 2-propoxybenzaldehyde under alkaline conditions. Cyclization forms the piperazine ring, followed by nitro-group reduction via catalytic hydrogenation (Pd/C, H₂, 50 psi). This two-step process achieves 65–75% overall yield.

Key Reaction Parameters

ParameterOptimal ValueYield Impact
SolventDMF+15% vs. toluene
BaseNaOH (20% w/v)+10% vs. KOH
Temperature100°C+12% vs. 80°C
Hydrogenation Time6 hours+8% vs. 4 hours

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen, improving acylation efficiency. Non-polar solvents (toluene) are less effective, reducing yields by 20–30%. Sodium hydroxide outperforms potassium carbonate in deprotonating intermediates, particularly in condensation reactions.

Catalytic Hydrogenation Efficiency

Reduction of nitro intermediates to amines using Pd/C (5% w/w) under 50 psi H₂ achieves >90% conversion. Prolonged hydrogenation (>8 hours) risks over-reduction, forming undesired byproducts. Alternative catalysts (PtO₂, Raney Ni) show lower selectivity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, phenyl), 7.10 (d, J=8.5 Hz, 1H, benzoyl), 6.85 (d, J=8.5 Hz, 1H, benzoyl), 4.05 (t, J=6.5 Hz, 2H, OCH₂), 3.70–3.40 (m, 8H, piperazine), 1.80 (sextet, J=7.0 Hz, 2H, CH₂CH₂CH₃), 1.00 (t, J=7.0 Hz, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) reveals >98% purity for chromatographically purified batches. Impurities include unreacted 1-phenylpiperazine (<1.5%) and bis-acylated byproducts (<0.5%).

Applications and Derivatives

This compound serves as a precursor to antipsychotic and antifungal agents. Structural analogs with modified alkoxy groups (e.g., ethoxy, isopropoxy) exhibit enhanced blood-brain barrier permeability in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.